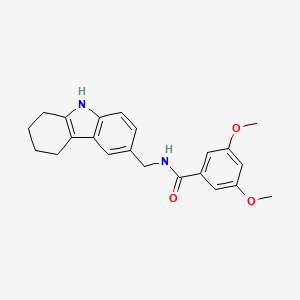

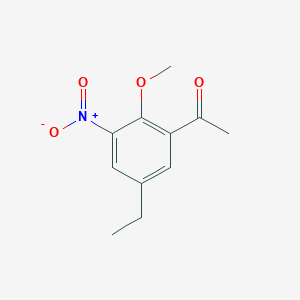

![molecular formula C16H19N7O2S B2521206 1-(ベンゼンスルホニル)-4-{3-エチル-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-イル}ピペラジン CAS No. 1058387-84-0](/img/structure/B2521206.png)

1-(ベンゼンスルホニル)-4-{3-エチル-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-イル}ピペラジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

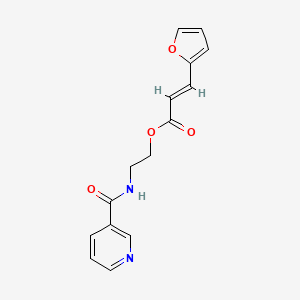

The compound "3-ethyl-7-(4-(phenylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine" is a structurally complex molecule that is likely to be of interest due to its potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities, which can be informative for understanding the potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with a suitable pyrimidine derivative. For instance, the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines involves the preparation of a core pyrimidine structure followed by the introduction of a phenylsulfonyl group and subsequent cyclization to form the triazolo ring system . Similarly, the synthesis of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate involves heating a pyrazolo-pyrimidine derivative with diethyl malonate under reflux conditions . These methods suggest that the synthesis of the compound of interest would also require careful selection of starting materials and reaction conditions to achieve the desired triazolopyrimidine scaffold.

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using a combination of spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. For example, the structure of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate was assigned based on its elemental analysis, IR, 1H-NMR, and mass spectral data . These techniques would also be applicable in determining the structure of "3-ethyl-7-(4-(phenylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine," ensuring the correct assembly of the molecule.

Chemical Reactions Analysis

The chemical reactivity of triazolopyrimidine derivatives can be influenced by the substituents attached to the core structure. For instance, the presence of a phenylsulfonyl group can affect the electron distribution within the molecule, potentially altering its reactivity . The synthesis of ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate demonstrates the reactivity of a nitrophenyl-substituted compound in forming the triazolopyrimidine ring . These insights can be extrapolated to predict the reactivity of the compound of interest in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are largely determined by their molecular structure. The presence of different functional groups can impart properties such as solubility, stability, and reactivity. For example, the phenylsulfonyl group in the compounds studied may confer increased lipophilicity, which can be important for biological activity . The electronic properties of the triazolopyrimidine core can also influence the molecule's interaction with biological targets, as seen in the binding affinity of certain derivatives to the serotonin 5-HT6 receptor . These properties would need to be characterized for "3-ethyl-7-(4-(phenylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine" to fully understand its potential as a biologically active molecule.

科学的研究の応用

医薬品化学

ピラジンとピリダジンを1,2,3-トリアゾールと融合させることで、多様なヘテロ環が得られます。研究者たちは、これらの化合物が医薬品化学において潜在的な用途を持つことに注目し、研究を進めています。特に、これらの化合物は以下のような特性を示します。

- c-Met阻害: 一部の誘導体は、癌の進行に重要な役割を果たす間葉上皮転換因子(c-Met)タンパク質キナーゼに対して有望な活性を示しています 。例えば、臨床候補であるサボリチニブ(構造A)は、本化合物の構造と類似したサブ構造を含んでいます。

- GABA A調節: このファミリー内の特定のヘテロ環核は、GABA A受容体に対するアロステリック調節活性を示すことが明らかになっています 。これらの受容体は、中枢神経系における抑制性神経伝達に不可欠です。

ポリマービルディングブロック

1,2,3-トリアゾールと融合したピラジンとピリダジンは、ポリマー化学にも応用されています。これらのヘテロ環をポリマーに組み込むことで、さまざまな用途に適した特性が向上します。例えば、以下のような応用があります。

- 太陽電池: 研究者たちは、これらの化合物を太陽電池用ポリマーの構造単位として使用してきました 。これらの化合物の電子特性は、効率的なエネルギー変換に貢献しています。

酵素阻害

c-Met阻害に加えて、これらの化合物は酵素阻害剤としても潜在的な可能性を示しています。

- (β)-セクレターゼ1(BACE-1)阻害: BACE-1は、アルツハイマー病の発症に関与するアミロイドβペプチドの生成に関与する重要な酵素です。 一部の誘導体は、BACE-1に対して阻害活性を示します .

要約すると、1,2,3-トリアゾールと融合したピラジンとピリダジンは、科学的探求にとって豊かな分野を提供します。これらの化合物の多様な用途は、医薬品化学、蛍光研究、ポリマー科学、酵素阻害にまで及びます。 これらの化合物は注目すべきで、エキサイティングなブレイクスルーの鍵を握っているかもしれません!🌟 .

作用機序

Target of Action

Similar compounds with a triazolopyrimidine core have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They have been found to interact with various enzymes and receptors, making specific interactions with different target receptors .

Mode of Action

Similar compounds have been found to induce apoptosis in cancer cells, possibly through the mitochondrial pathway . This involves a decrease in the mitochondrial membrane potential (MMP), activation of caspase-9/3, up-regulation of the expression of Bax, Bak, and PUMA, and down-regulation of Bcl-2 and Mcl-1 .

Biochemical Pathways

Based on the reported mode of action, it can be inferred that the compound may affect pathways related to apoptosis, particularly those involving the mitochondria . The compound’s ability to up-regulate pro-apoptotic proteins and down-regulate anti-apoptotic proteins suggests that it may influence the balance of pro- and anti-apoptotic signals within the cell .

Pharmacokinetics

The compound’s effectiveness against various cancer cell lines suggests that it may have favorable bioavailability .

Result of Action

The compound has been found to exhibit potent antiproliferative activity against several cancer cell lines . It has been shown to induce apoptosis in cancer cells, potentially through the mitochondrial pathway . This results in a decrease in the mitochondrial membrane potential, activation of caspase-9/3, up-regulation of pro-apoptotic proteins (Bax, Bak, and PUMA), and down-regulation of anti-apoptotic proteins (Bcl-2 and Mcl-1) .

将来の方向性

The compound shows potential for development as a neuroprotective and anti-neuroinflammatory agent . Future research could focus on further investigating its biological activities and potential therapeutic applications, particularly in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

特性

IUPAC Name |

7-[4-(benzenesulfonyl)piperazin-1-yl]-3-ethyltriazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O2S/c1-2-23-16-14(19-20-23)15(17-12-18-16)21-8-10-22(11-9-21)26(24,25)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATQJBUYEUBTKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

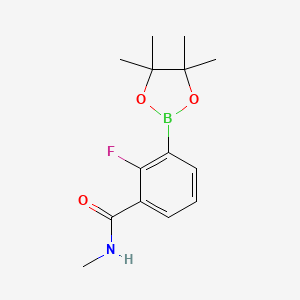

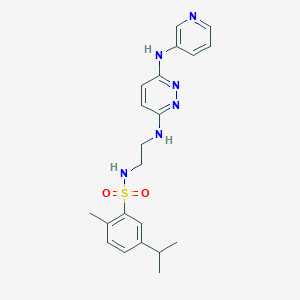

![1-[2-(Dimethylsulfamoylamino)ethyl]-4-(furan-3-yl)pyrazole](/img/structure/B2521124.png)

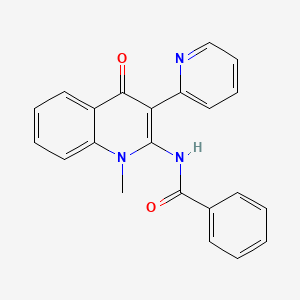

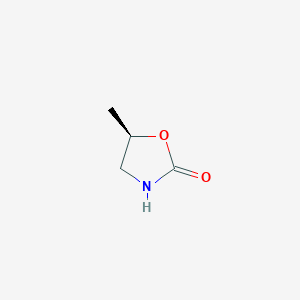

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2521135.png)

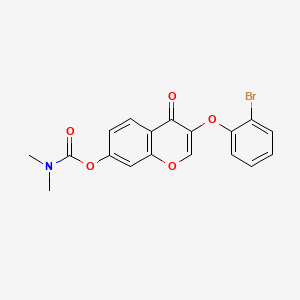

![4-butyl-1-((2-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2521136.png)

![2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B2521142.png)

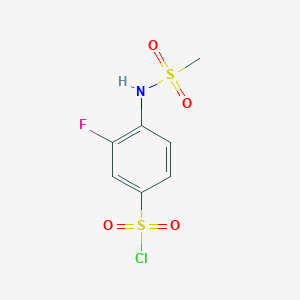

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-N'-(2-phenylethyl)urea](/img/structure/B2521143.png)